2-(Methylthio)phenol

Description

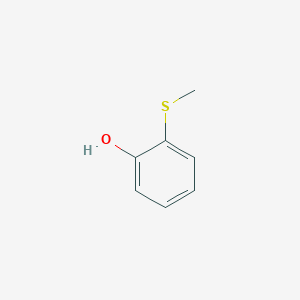

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOARYARZPXNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061463 | |

| Record name | Phenol, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid | |

| Record name | o-(Methylthio)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.00 to 219.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(Methylthio)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.168-1.173 | |

| Record name | o-(Methylthio)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1073-29-6 | |

| Record name | 2-(Methylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Methylthio)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(methylthio)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(METHYLTHIO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6JO803536 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methylthio)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-(Methylthio)phenol CAS number 1073-29-6 properties

An In-depth Technical Guide to 2-(Methylthio)phenol (CAS 1073-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, CAS number 1073-29-6, is an aryl sulfide compound of increasing significance in the pharmaceutical and chemical industries.[1][2] Characterized by a phenol ring substituted with a methylthio group at the ortho position, this bifunctional molecule serves as a versatile building block in organic synthesis.[3][4] Its primary application of interest for drug development lies in its role as a key intermediate for the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, a promising class of therapeutics for various autoimmune diseases.[3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, relevant biological pathways, and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, potent aroma described as meaty, sulfurous, and reminiscent of onion or garlic.[5][6] It is also a known constituent of coffee aroma.[7] Its bifunctional nature, possessing both a hydroxyl group and a thioether linkage, makes it a valuable precursor in complex chemical syntheses.[3][4]

Table 1: General Information and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1073-29-6 | [8][9] |

| Molecular Formula | C₇H₈OS | [5][8][9] |

| Molecular Weight | 140.20 g/mol | [2][8] |

| IUPAC Name | 2-(methylsulfanyl)phenol | [1] |

| Synonyms | o-(Methylthio)phenol, 2-Hydroxythioanisole, o-Hydroxythioanisole, 2-(Methylmercapto)phenol | [2][8][9] |

| InChI Key | SOOARYARZPXNAL-UHFFFAOYSA-N | [1][8] |

| SMILES | CSc1ccccc1O |[8] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Physical Form | Liquid | 20°C | [6] |

| Appearance | Clear, colorless to yellow | - | [5][6] |

| Boiling Point | 218-219 °C | 760 mm Hg | [2][5] |

| 105 °C | 22 mm Hg | [5] | |

| Specific Gravity | 1.168 - 1.173 | 25 °C | [5] |

| Refractive Index | 1.575 - 1.584 | 20 °C | [5] |

| Flash Point | 107.78 °C (226 °F) | TCC | [5] |

| Vapor Pressure | 0.168 mmHg | 25 °C (est.) | [5] |

| Water Solubility | 4,978 mg/L | 25 °C (est.) | [5] |

| logP (o/w) | 2.002 - 2.10 | Estimated | [5] |

| pKa (Strongest Acidic) | 9.22 | Predicted | [1] |

| Storage Temperature | Room Temperature | Sealed, dry, cool, dark place | |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Summary of Available Spectroscopic Data

| Technique | Data Availability | Source |

|---|---|---|

| Infrared (IR) Spectroscopy | FTIR (Neat), ATR-IR, Vapor Phase IR spectra available. | [2][9] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum data available. | [9] |

| Nuclear Magnetic Resonance (NMR) | NMR prediction tools are available for this structure. |[5] |

Applications in Research and Drug Development

While historically used as a flavoring agent in the food industry, the primary focus for researchers is its role as a key chemical intermediate.[2][3][5]

-

Pharmaceutical Synthesis : The compound is a critical starting material for the synthesis of ROR-γ inhibitors.[3] ROR-γ is a nuclear receptor that plays a pivotal role in the differentiation and function of Th17 cells, which are deeply implicated in the pathology of autoimmune diseases like psoriasis, multiple sclerosis, and rheumatoid arthritis.[3] The structure of this compound provides an ideal scaffold for building potent and selective modulators of this receptor.[3]

-

Agrochemical and Materials Science : Its versatile structure allows for its use as a building block in creating complex organic molecules for agrochemicals.[4] The sulfur-containing moiety can act as a chelating agent, forming complexes with metal ions, which has applications in the development of catalysts, dyes, and pigments.[4]

Signaling Pathway Involvement: ROR-γ

ROR-γ is the key biological target related to the application of this compound derivatives. As a nuclear receptor, it functions as a transcription factor that, upon activation, drives the expression of genes essential for the differentiation of T helper 17 (Th17) cells. A primary gene target is IL17A, which encodes the pro-inflammatory cytokine Interleukin-17A. Inhibitors synthesized from this compound are designed to block the activity of ROR-γ, thereby reducing Th17 cell populations and suppressing the inflammatory cascade.

Experimental Protocols and Synthesis

Synthesis

A reported method for the synthesis of this compound involves the use of a diazonium salt derived from methyl-(2-aminofuryl)-sulfide.[7] While detailed industrial protocols are proprietary, a general laboratory approach would involve the diazotization of an appropriate amino-precursor followed by a Sandmeyer-type reaction or thermal decomposition in the presence of a suitable reagent to install the hydroxyl group.

Quality Control and Analysis

Purity assessment is critical for its use as a pharmaceutical intermediate.[3]

-

Gas Chromatography (GC) : This is the standard method for determining the purity (assay) of this compound, with typical specifications requiring ≥97.0%.[6]

-

Spectroscopic Verification : Techniques such as IR, MS, and NMR are employed to confirm the chemical structure and identify any potential impurities.[2][9]

Toxicological Assays

-

Genotoxicity : The compound was reported as positive for both cytotoxicity and genotoxicity in the BlueScreen assay, a human cell-based system.[10] However, at current exposure levels from its use as a fragrance ingredient, the total systemic exposure is below the established Threshold of Toxicological Concern (TTC) for genotoxicity.[10]

-

Phototoxicity : In vitro data indicates the material is phototoxic at concentrations of 1% or greater.[10] This is not considered a concern under current declared use levels in consumer products.[10]

Safety and Toxicology

The compound requires careful handling in a laboratory or industrial setting. It is classified as an irritant and is harmful if swallowed.[2][11]

Table 4: GHS Hazard Information

| Code | Hazard Statement | Class | Source |

|---|---|---|---|

| GHS07 | - | Warning | |

| H302 | Harmful if swallowed | Acute Toxicity, Oral | [2] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Cat. 2 | [11] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation, Cat. 2 | [11] |

| - | May cause respiratory irritation | STOT SE, Cat. 3 |[11] |

Standard precautionary measures should be followed, including wearing protective gloves, clothing, and eye protection.[11][12] Work should be conducted in a well-ventilated area or under a fume hood.[11][12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2][13]

Conclusion

This compound (CAS 1073-29-6) is a compound with significant value beyond its traditional use as a flavor and fragrance agent. Its unique bifunctional structure makes it an indispensable building block for advanced organic synthesis, particularly in the pharmaceutical sector. For drug development professionals, its role as a key intermediate in the production of ROR-γ inhibitors highlights its importance in the quest for novel treatments for autoimmune disorders. A thorough understanding of its properties, handling requirements, and biological relevance is essential for its effective and safe utilization in research and development.

References

- 1. Showing Compound this compound (FDB021197) - FooDB [foodb.ca]

- 2. o-(Methylthio)phenol | C7H8OS | CID 61261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]

- 6. L10128.03 [thermofisher.cn]

- 7. 2-HYDROXYTHIOANISOLE | 1073-29-6 [chemicalbook.com]

- 8. Phenol, 2-(methylthio)- (CAS 1073-29-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Phenol, 2-(methylthio)- [webbook.nist.gov]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]

Spectroscopic Profile of 2-(Methylthio)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)phenol (CAS No. 1073-29-6), a key aromatic compound with applications in various fields of chemical research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties

This compound, also known as o-hydroxythioanisole, is an organosulfur compound with the chemical formula C₇H₈OS. It possesses a phenol ring substituted with a methylthio group at the ortho position.

Key Properties:

-

Molecular Formula: C₇H₈OS

-

Molecular Weight: 140.20 g/mol

-

CAS Number: 1073-29-6

-

Appearance: Colorless to light yellow liquid

-

Boiling Point: 218-219 °C at 760 mmHg[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, presented in a clear and structured format for easy interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.0 - 7.4 | Multiplet | Aromatic Protons (4H) |

| ~ 5.0 - 6.0 | Singlet | Phenolic Hydroxyl (1H) |

| ~ 2.4 | Singlet | Methyl Protons (3H) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-OH (ipso-carbon) |

| ~ 115 - 140 | Aromatic Carbons |

| ~ 15 | Methyl Carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is available through the NIST WebBook.[6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3600 | Broad | O-H stretch (phenolic) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2950 | Weak | Aliphatic C-H stretch (methyl) |

| ~ 1580, 1480, 1440 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1250 | Strong | C-O stretch (phenolic) |

| ~ 650 - 750 | Strong | C-S stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern. The mass spectrum is accessible via the NIST WebBook.[6]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment |

| 140 | High | Molecular Ion [M]⁺ |

| 125 | Moderate | [M - CH₃]⁺ |

| 97 | Moderate | [M - CH₃ - CO]⁺ or [M - SCH₃]⁺ |

| 69 | High | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions for the referenced spectra may vary.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.[7][8][9][10][11]

Mass Spectrometry (Electron Ionization - EI)

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).[12][13][14][15][16]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

- 1. Phenol, 2-(methylthio)- [webbook.nist.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phenol, 2-(methylthio)- [webbook.nist.gov]

- 7. agilent.com [agilent.com]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. youtube.com [youtube.com]

- 10. mt.com [mt.com]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to 2-(Methylthio)phenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)phenol, a versatile organosulfur compound with significant applications in the pharmaceutical and flavor industries. This document details its historical discovery, outlines key synthetic methodologies with detailed experimental protocols, and presents its physicochemical and spectroscopic properties in a structured format. A significant focus is placed on its role as a crucial intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inhibitors, a promising class of therapeutics for autoimmune diseases.

Introduction

This compound, also known as o-hydroxythioanisole, is an aromatic compound characterized by a phenol ring substituted with a methylthio group at the ortho position. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable thioether linkage, makes it a valuable building block in organic synthesis. While it has found use as a flavor and fragrance agent, its prominence has grown substantially in recent years due to its critical role in the development of novel pharmaceuticals. This guide aims to be an in-depth resource for researchers and professionals working with or interested in the applications of this compound.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, its preparation falls under the broader historical development of synthetic methods for aryl thioethers and thiophenols. One of the foundational methods for converting phenols to thiophenols is the Newman-Kwart rearrangement , first described in detail by Melvin S. Newman and Harold A. Karnes in 1966.[1][2] This reaction provides a general and reliable route to thiophenols from readily available phenols, and it is highly probable that this compound was synthesized and characterized using this methodology or similar early techniques for creating aryl thioethers. The work of Theodor Zincke on the cleavage of disulfides in the early 20th century also laid the groundwork for the synthesis of various organosulfur compounds.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₈OS | [4] | |

| Molecular Weight | 140.20 | g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] | |

| Boiling Point | 218-219 | °C at 760 mmHg | [6] |

| 105 | °C at 22 mmHg | [6] | |

| Melting Point | Not Available | ||

| Density | 1.168 - 1.173 | g/cm³ at 25 °C | [6] |

| Refractive Index | 1.575 - 1.584 | at 20 °C | [6] |

| Flash Point | 107.78 | °C | [6] |

| Water Solubility | 4978 | mg/L at 25 °C (estimated) | [6] |

| logP (Octanol/Water Partition Coefficient) | 2.002 | (estimated) | [6] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR | Awaiting definitive experimental data with peak assignments. | |

| ¹³C NMR | Awaiting definitive experimental data with peak assignments. | |

| Infrared (IR) | The IR spectrum of phenol shows a characteristic broad O-H stretch from 3200-3600 cm⁻¹, aromatic C-H stretches from 3000-3100 cm⁻¹, C=C aromatic ring stretches from 1500-1600 cm⁻¹, and a C-O stretch around 1220 cm⁻¹.[7] The spectrum of this compound would exhibit these peaks with additional features corresponding to the C-S and S-CH₃ bonds. | [7] |

| Mass Spectrometry (MS) | The NIST WebBook provides mass spectrum data for this compound and its TMS derivative.[4][8] | [4][8] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most prominent and versatile method is the Newman-Kwart rearrangement.

The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate.[1] Subsequent hydrolysis of the S-aryl thiocarbamate yields the corresponding thiophenol. This method is a cornerstone for the synthesis of thiophenols from phenols.[1][2]

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06618A [pubs.rsc.org]

- 4. Phenol, 2-(methylthio)- [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound, TMS derivative [webbook.nist.gov]

2-(Methylthio)phenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenol, also known as 2-hydroxythioanisole, is a bifunctional organic compound that has emerged as a crucial intermediate and versatile building block in organic synthesis.[1] With the CAS Registry Number 1073-29-6, this aryl sulfide possesses a unique structure featuring both a nucleophilic hydroxyl group and a modifiable thioether linkage on an aromatic scaffold.[1][2] This distinct combination of reactive sites allows for a wide array of chemical transformations, making it an invaluable tool for constructing complex molecular architectures.

Its utility spans various sectors, including the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2] In the pharmaceutical industry, this compound is particularly noted as a key intermediate in the synthesis of advanced therapeutic agents, such as Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, which are promising for the treatment of autoimmune diseases like psoriasis and rheumatoid arthritis.[1] The sulfur-containing moiety can also act as a chelating agent for metal ions, finding use in the development of novel catalysts.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its key synthetic applications with detailed experimental protocols, and the strategic logic behind its use as a foundational molecular scaffold.

Physical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid with a characteristic sulfurous odor.[1][3] Its physical and spectroscopic properties are summarized in the tables below, providing essential data for laboratory use and reaction planning.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1073-29-6 | [1][4] |

| Molecular Formula | C₇H₈OS | [3][4] |

| Molecular Weight | 140.20 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Boiling Point | 218-219 °C at 760 mmHg; 105 °C at 22 mmHg | [3] |

| Specific Gravity | 1.168 - 1.173 @ 25 °C | [3] |

| Refractive Index | 1.575 - 1.584 @ 20 °C | [3] |

| Flash Point | 107.78 °C (226.00 °F) | [3] |

| Solubility | Soluble in alcohol; Water solubility 4978 mg/L @ 25 °C (est.) | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Characteristic Features | Reference(s) |

| ¹H NMR | Aromatic protons (δ ~7-8 ppm); Phenolic OH (broad, δ 3-8 ppm); S-CH₃ (singlet) | [6] |

| ¹³C NMR | Aromatic carbons; C-OH; S-CH₃ | [6] |

| IR Spectroscopy | Broad O-H stretch (~3500 cm⁻¹); C-O stretch; Aromatic C=C bands (1500-1600 cm⁻¹) | [4][6][7] |

| Mass Spectrometry | Molecular ion peak (M+); Characteristic fragmentation patterns including loss of CO (M-28) and HCO (M-29) | [4][7] |

Core Synthetic Applications and Workflows

The synthetic versatility of this compound stems from the selective reactivity of its hydroxyl group, methylthio group, and the aromatic ring. This allows for a logical, stepwise construction of more complex molecules.

Caption: General synthetic workflow using this compound.

Reactions at the Methylthio Group

The thioether moiety is a key functional handle, allowing for oxidation to sulfoxides and sulfones or demethylation to the corresponding thiophenol.

Oxidation to Sulfoxide and Sulfone

The oxidation of the methylthio group is a critical transformation, as sulfoxides and sulfones are important functional groups in many biologically active compounds.[8] This oxidation can be performed selectively to yield either the sulfoxide or the sulfone by choosing the appropriate oxidant and stoichiometry.

Caption: Oxidation pathway of the methylthio group.

This protocol describes the selective oxidation of the methylthio group to a sulfoxide using sodium periodate.

Materials:

-

This compound

-

Sodium periodate (NaIO₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve this compound (1 mmol, 140.2 mg) in methanol (10 mL) in a round-bottom flask.[8]

-

In a separate container, prepare a solution of sodium periodate (1.1 mmol, 235.3 mg) in water (3-5 mL).[8]

-

Add the aqueous sodium periodate solution dropwise to the stirred methanolic solution of the substrate at room temperature.[8]

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a white precipitate (sodium iodate).[8]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, filter the reaction mixture to remove the insoluble salts.[8]

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfoxide, which can be purified by column chromatography.

Demethylation to 2-Mercaptophenol

The removal of the methyl group to unmask the thiophenol (mercaptan) is a valuable transformation, as thiols are highly useful nucleophiles and precursors for other sulfur-containing functional groups. This can be achieved using various reagents, with aluminum chloride (AlCl₃) being effective for demethylating aryl methyl ethers, especially those with ortho-coordinating groups.[9]

Caption: Demethylation of this compound.

This protocol provides a general method for the demethylation of an ortho-substituted aryl methyl ether using aluminum chloride.[9]

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (1N)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere apparatus

Procedure:

-

To a stirred solution of this compound (1.0 mmol, 140.2 mg) in dry DCM (5 mL) under a nitrogen atmosphere, add anhydrous AlCl₃ (1.5 mmol, 200 mg) in one portion at -5 °C (ice-salt bath).[9]

-

Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1N HCl (10 mL).

-

Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-mercaptophenol.

Reactions at the Hydroxyl Group: Synthesis of Benzofurans

The phenolic hydroxyl group serves as an excellent nucleophile and a directing group for cyclization reactions. A prominent application is in the synthesis of the benzofuran core, a privileged scaffold found in numerous natural products and pharmaceutical compounds.[10][11] One common strategy involves the O-alkylation of the phenol with an α-haloketone followed by intramolecular cyclization.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]

- 4. Phenol, 2-(methylthio)- [webbook.nist.gov]

- 5. Phenol, 2-(methylthio)- (CAS 1073-29-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Methylthio)phenol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)phenol, a seemingly simple aromatic compound, has emerged as a crucial building block in the synthesis of complex and potent therapeutic agents. Its unique bifunctional nature, possessing both a hydroxyl and a thioether group, offers medicinal chemists a versatile scaffold for the development of novel drugs targeting a range of diseases, from autoimmune disorders to cancer. This technical guide provides an in-depth analysis of the current and potential applications of this compound in medicinal chemistry. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Chemical Versatility of this compound

This compound (CAS 1073-29-6) is an aryl sulfide characterized by a hydroxyl group and a methylthio ether linkage on a benzene ring. This structure provides two reactive sites for chemical modification, making it a valuable intermediate in organic synthesis. While it has applications in the flavor and fragrance industry, its true potential lies in its utility as a scaffold for creating potent and selective bioactive molecules. The presence of the sulfur atom and the phenolic hydroxyl group allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery.

Key Therapeutic Applications

The primary medicinal chemistry applications of this compound and its derivatives are centered on two main areas: the development of inhibitors for Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) for autoimmune diseases and the exploration of its derivatives as potential anticancer agents.

RORγ Inhibitors for Autoimmune Diseases

A significant application of this compound is its use as a key intermediate in the synthesis of RORγ inhibitors. RORγ is a nuclear receptor that plays a critical role in the differentiation and function of Th17 cells, a subset of T helper cells that are major drivers of inflammation in numerous autoimmune diseases. By inhibiting RORγ, the production of pro-inflammatory cytokines such as IL-17 is suppressed, offering a promising therapeutic strategy for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. The structural framework of this compound provides an excellent starting point for the synthesis of potent and selective RORγ modulators.

Anticancer Potential of Phenolic Derivatives

Phenolic compounds, in general, are known to possess a wide range of biological activities, including anticancer properties.[1] While direct anticancer activity of this compound is not extensively documented, its derivatives have been investigated for their cytotoxic effects. For instance, a tetrahydroquinoline derivative of phenol has shown a strong inhibitory response against human osteosarcoma cells, inducing cell death through apoptosis. This highlights the potential of the phenol scaffold, and by extension, derivatives of this compound, in the development of new cancer therapeutics.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for derivatives that can be synthesized using this compound as a starting material or that share a similar phenolic core structure. It is important to note that these are not direct activities of this compound itself but of more complex molecules.

| Compound Class | Target | Cell Line | Activity (IC50) | Reference |

| Tetrahydroquinoline Phenol Derivative | Apoptosis Induction | Human Osteosarcoma (U2OS) | 50.5 ± 3.8 µM | |

| Thiazole Hybrid of Phenylthiosemicarbazone | PI3Kα | Ovarian Cancer (OVCAR-4) | 1.569 ± 0.06 μM | [2] |

| Marine-Derived Bromophenol Derivatives | Antiproliferative | Various Cancer Cell Lines | nM to µM range | [1][3] |

Experimental Protocols

Synthesis of Substituted Phenol Derivatives

This protocol is a general method for the synthesis of substituted phenols using a [4+2] cycloaromatization reaction, which can be adapted for derivatives of this compound.

Reaction Principle: A base-induced cascade reaction where an active methylene ketone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic four-carbon synthon. Subsequent intramolecular cyclization and aromatization lead to the formation of the substituted phenol.

Materials:

-

Active methylene ketone (e.g., a derivative of this compound)

-

4,4-bis(methylthio)but-3-en-2-one (four-carbon synthon)

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in dry THF at 0°C.

-

Add a solution of the active methylene ketone (1 equivalent) in dry THF dropwise to the sodium hydride suspension.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of 4,4-bis(methylthio)but-3-en-2-one (1.1 equivalents) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

RORγ Inhibition Assay (Cell-Based Reporter Assay)

This protocol describes a common method to assess the inhibitory activity of compounds against RORγ.

Principle: A cell line is engineered to express a fusion protein of the RORγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., Gal4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. Inhibition of RORγ activity by a test compound leads to a decrease in the reporter gene expression, which can be quantified.

Procedure:

-

Transfect host cells (e.g., HEK293T) with an expression vector for the RORγ-LBD fusion protein and a reporter plasmid.

-

Seed the transfected cells into 96-well plates.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plates for 24-48 hours.

-

Measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Calculate the percent inhibition of RORγ activity for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

RORγ Signaling in Th17 Cell Differentiation

This compound derivatives that inhibit RORγ interfere with the signaling cascade that leads to the differentiation of pro-inflammatory Th17 cells. The following diagram illustrates a simplified RORγ signaling pathway.

Caption: RORγ signaling pathway in Th17 cell differentiation and its inhibition.

Intrinsic Apoptosis Pathway

Derivatives of phenolic compounds can induce apoptosis, a form of programmed cell death, in cancer cells. The intrinsic pathway is a common mechanism.

Caption: Simplified intrinsic apoptosis pathway induced by cellular stress.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its primary current application lies in the synthesis of RORγ inhibitors for the treatment of autoimmune diseases. Furthermore, the broader class of phenol derivatives shows promise in the development of novel anticancer agents. While direct and extensive biological activity data for this compound itself is limited, its utility as a synthetic intermediate is well-established. Future research should focus on synthesizing and screening simpler derivatives of this compound to explore their own potential bioactivities. The development of more efficient and diverse synthetic routes utilizing this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents. Quantitative structure-activity relationship (QSAR) studies on a broader range of this compound derivatives could also provide valuable insights for the rational design of more potent and selective drug candidates.

References

2-(Methylthio)phenol: A Core Intermediate in the Synthesis of Novel Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)phenol, a versatile organosulfur compound, has emerged as a critical building block in the synthesis of advanced therapeutic agents. Its unique bifunctional nature, possessing both a hydroxyl and a methylthio group, allows for targeted chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its pivotal role in the development of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inhibitors for the treatment of autoimmune diseases. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways are presented to support researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound (CAS No: 1073-29-6) is an aryl sulfide that is increasingly recognized for its utility as a key intermediate in pharmaceutical synthesis. While it has applications in the flavor and fragrance industry, its true value in the pharmaceutical sector lies in its reactive functional groups that serve as a scaffold for building potent and selective therapeutic agents.[1] This is particularly evident in its application for synthesizing inhibitors of RORγt, a nuclear receptor that is a key regulator of the immune system.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 218-219 °C at 760 mmHg | [3] |

| Purity (typical) | ≥98% | [2] |

| Storage Temperature | 4°C | [2] |

| SMILES | CSc1ccccc1O | [2] |

| InChI Key | SOOARYARZPXNAL-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the methylation of 2-mercaptophenol being a common and efficient method. The following protocol is a representative example of this transformation.

Experimental Protocol: Methylation of 2-Mercaptophenol

Reaction Scheme:

HO-C₆H₄-SCH₃ + Br-CH₂-C₆H₄-CN → CH₃S-C₆H₄-O-CH₂-C₆H₄-CN + HBr

Synthetic workflow for a RORγt inhibitor.

RORγt Signaling Pathway and Mechanism of Action

RORγt inhibitors exert their therapeutic effect by modulating the RORγt signaling pathway, which is central to the differentiation and function of Th17 cells.

Th17 Cell Differentiation Pathway

The differentiation of naïve T cells into Th17 cells is a complex process initiated by cytokines such as TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then acts as a master transcriptional regulator, driving the expression of genes encoding pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.

Simplified Th17 cell differentiation pathway.

Mechanism of RORγt Inhibitors

RORγt inhibitors, synthesized using intermediates like this compound, are designed to bind to the ligand-binding domain of the RORγt protein. This binding event prevents the recruitment of coactivator proteins necessary for transcriptional activation. As a result, the expression of RORγt target genes, including those for pro-inflammatory cytokines, is suppressed.

Mechanism of RORγt inhibition.

Conclusion

This compound has proven to be a highly valuable and versatile intermediate in the pharmaceutical industry. Its structural features provide an excellent starting point for the synthesis of complex molecules, most notably RORγt inhibitors. The development of these inhibitors represents a significant advancement in the treatment of Th17-mediated autoimmune diseases. This guide has provided a detailed overview of the synthesis, properties, and applications of this compound, along with insights into the mechanism of action of the pharmaceuticals derived from it. As research into autoimmune diseases continues, the importance of key intermediates like this compound in enabling the discovery of novel therapeutics is expected to grow.

References

Understanding the reactivity of the thioether and hydroxyl groups in 2-(Methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the thioether and hydroxyl functional groups in 2-(methylthio)phenol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile building block in organic synthesis. This document details the physicochemical properties, reactivity, and key transformations of this compound, with a focus on providing quantitative data and detailed experimental protocols for its principal reactions. The guide also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is an aryl sulfide featuring both a hydroxyl and a thioether functional group, making it a bifunctional molecule with a rich and diverse reactivity profile.[1] This unique structural combination allows for a wide range of chemical modifications, establishing this compound as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] A notable application is its use as a precursor in the development of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, which are promising therapeutic agents for various inflammatory and autoimmune diseases.[1]

This guide will delve into the distinct reactivity of the thioether and hydroxyl moieties, providing a detailed examination of key transformations including oxidation of the thioether group and electrophilic substitution on the aromatic ring.

Physicochemical and Reactivity Data

A thorough understanding of the physicochemical properties of this compound and its derivatives is essential for predicting its reactivity and for the development of robust synthetic protocols. The following table summarizes key quantitative data for this compound and its oxidized forms, 2-(methylsulfinyl)phenol and 2-(methylsulfonyl)phenol.

| Property | This compound | 2-(Methylsulfinyl)phenol | 2-(Methylsulfonyl)phenol |

| CAS Number | 1073-29-6 | 1074-02-8 | 27489-33-4 |

| Molecular Formula | C₇H₈OS | C₇H₈O₂S | C₇H₈O₃S |

| Molecular Weight | 140.20 g/mol [2] | 156.20 g/mol [3] | 172.20 g/mol [4] |

| Boiling Point | 105 °C @ 22 mmHg[5] | - | - |

| Melting Point | - | 118-122 °C[1] | - |

| pKa (Predicted) | 9.22[3] | - | - |

| logP | 2.1141[6] | 1.1296[3] | - |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[6] | 37.3 Ų[3] | - |

Reactivity of the Thioether Group

The sulfur atom of the thioether group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics.[7]

Oxidation to Sulfoxide and Sulfone

The selective oxidation of the thioether to a sulfoxide or its further oxidation to a sulfone are common and important transformations. The choice of oxidizing agent and reaction conditions determines the final product.

Diagram of Thioether Oxidation Pathway

Caption: Oxidation pathway of the thioether group.

Experimental Protocols:

-

Selective Oxidation to 2-(Methylsulfinyl)phenol (Sulfoxide): A common method for the selective oxidation of sulfides to sulfoxides involves the use of one equivalent of an oxidizing agent such as sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.[8]

-

Using Sodium Periodate: To a solution of this compound (1 mmol) in a suitable solvent such as methanol, a solution of sodium periodate (1.1 equivalents) in water is added at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, the solvent is removed under reduced pressure, and the product is extracted with an organic solvent.[7]

-

-

Oxidation to 2-(Methylsulfonyl)phenol (Sulfone): The oxidation to the sulfone requires stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent.

-

Using Sodium Periodate: To a solution of 4-(methylthio)phenol (0.05 mol) in 30% aqueous methanol at 0°C, a solution of sodium periodate (1 equivalent) is added. After stirring, water is added, and the precipitate is removed. The filtrate is cooled, and further portions of sodium periodate (1 equivalent and then 0.5 equivalents) are added over an extended period. The final product is isolated by extraction and purified by column chromatography. A yield of 32% has been reported for the synthesis of 4-(methylsulfonyl)phenol using this method.[9]

-

Using Oxone®: Oxone® (potassium peroxymonosulfate), typically used in a biphasic solvent system, is an effective reagent for the oxidation of sulfides to sulfones.[8] To a solution of the sulfide (1 mmol) in a mixture of acetonitrile and water, Oxone® (>2.2 equivalents) is added. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then extracted with an organic solvent.[7]

-

Workflow for Thioether Oxidation

Caption: General experimental workflow for thioether oxidation.

Reactivity of the Hydroxyl Group and Aromatic Ring

The hydroxyl group of this compound is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions.[10] The electron-donating nature of the hydroxyl group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[11]

Acidity and O-Alkylation

The hydroxyl group is weakly acidic, with a predicted pKa of 9.22.[3] Deprotonation with a suitable base generates the corresponding phenoxide, which is a potent nucleophile. This allows for O-alkylation reactions to introduce various substituents on the oxygen atom.

Experimental Protocol for O-Alkylation (General):

-

Williamson Ether Synthesis: The phenoxide, generated by treating this compound with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone to yield the corresponding O-alkylated product.[6]

Electrophilic Aromatic Substitution

The high reactivity of the phenol ring towards electrophiles necessitates careful control of reaction conditions to avoid polysubstitution and oxidative side reactions.[12]

Diagram of Electrophilic Aromatic Substitution Regioselectivity

Caption: Favored positions for electrophilic attack.

Experimental Protocols:

-

Bromination: The bromination of phenols can be achieved using reagents like N-bromosuccinimide (NBS) or bromine water. The reaction conditions can be tuned to favor mono- or poly-bromination.[10][13]

-

Mono-ortho-bromination: To a solution of a para-substituted phenol (~10 mmol) and p-toluenesulfonic acid (10 mol%) in methanol, a solution of NBS (1 equivalent) in methanol is added dropwise. The reaction is typically rapid, and the product can be isolated after removal of the solvent and purification by column chromatography. Yields greater than 86% have been reported for various phenol substrates.[13]

-

-

Nitration: Nitration of phenols can be achieved with dilute or concentrated nitric acid. Due to the activating nature of the hydroxyl group, the reaction can proceed under mild conditions. However, strong nitrating conditions can lead to oxidation and the formation of tarry byproducts.[10]

-

General Procedure: Phenol is treated with dilute nitric acid at a low temperature to yield a mixture of ortho- and para-nitrophenols.[10] For more controlled nitration, alternative nitrating agents or protective group strategies may be employed.

-

Conclusion

This compound is a molecule of significant interest in synthetic chemistry due to the distinct and tunable reactivity of its thioether and hydroxyl functional groups. The thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, while the electron-rich aromatic ring, activated by the hydroxyl group, readily undergoes electrophilic substitution at the ortho and para positions. This guide has provided a detailed overview of these key transformations, including quantitative data and adaptable experimental protocols. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize this compound as a versatile building block in the design and synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.

References

- 1. chembk.com [chembk.com]

- 2. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]

- 5. CAS 1074-02-8: 2-(METHYLSULFINYL)BENZENOL | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

- 10. mlsu.ac.in [mlsu.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Phenol, 2-(methylthio)- [webbook.nist.gov]

Methodological & Application

Application Notes: Synthesis and Evaluation of ROR-gamma Inhibitors Utilizing 2-(Methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inhibitors, with a focus on leveraging 2-(methylthio)phenol as a key synthetic intermediate. RORγ is a critical transcription factor in the differentiation and function of Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases. Consequently, the development of potent and selective RORγ inhibitors is a significant focus of contemporary drug discovery. These notes outline a plausible synthetic strategy, detailed experimental protocols for synthesis and characterization, and methods for evaluating the biological activity of the resulting compounds.

Introduction

The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), and its isoform RORγt, are master regulators of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Dysregulation of the Th17 pathway is a hallmark of several autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis. As such, RORγ has emerged as a promising therapeutic target for the development of novel immunomodulatory agents.

Recent advances in medicinal chemistry have led to the discovery of various small molecule RORγ inhibitors. A notable class of these inhibitors is based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. This document specifically explores the use of this compound as a versatile starting material for the synthesis of such inhibitors.[1] The unique bifunctional nature of this compound, possessing both a hydroxyl and a thioether group, provides a valuable platform for constructing complex molecular architectures necessary for potent RORγ inhibition.[1]

ROR-gamma Signaling Pathway

RORγ, upon activation by endogenous ligands such as certain oxysterols, binds to ROR Response Elements (ROREs) in the promoter regions of target genes. This binding event recruits coactivators, leading to the transcription of genes essential for Th17 cell differentiation and function. Key downstream targets include the genes encoding for IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R). RORγ inhibitors function by binding to the ligand-binding domain of the receptor, preventing the conformational changes required for coactivator recruitment and thereby repressing gene transcription.

Figure 1: Simplified ROR-gamma signaling pathway in Th17 cells.

Synthetic Workflow and Protocols

The proposed synthetic strategy centers on the construction of a 2,3-disubstituted 4,5,6,7-tetrahydrobenzo[b]thiophene core, a key pharmacophore for RORγ inhibition.

Figure 2: General synthetic workflow for ROR-gamma inhibitors.

Synthesis of the Tetrahydrobenzo[b]thiophene Core

The core scaffold can be efficiently synthesized via the Gewald reaction, a multicomponent condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[2]

Protocol: Gewald Reaction for 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

-

Reaction Setup: To a solution of cyclohexanone (1.0 eq), benzyl 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine, 0.2 eq).

-

Reaction Conditions: Stir the mixture at 50-60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water and a minimal amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Amide Coupling to Introduce Side Chains

The 2-amino group of the tetrahydrobenzo[b]thiophene core serves as a handle for introducing various side chains to optimize potency and pharmacokinetic properties.

Protocol: Synthesis of N-(3-(Benzylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq) and 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Coupling Agents: Add a peptide coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Biological Evaluation Protocols

The inhibitory activity of the synthesized compounds against RORγ can be assessed using a variety of in vitro assays.

RORγ Reporter Gene Assay

This assay measures the ability of a compound to inhibit RORγ-mediated transcription.

Protocol:

-

Cell Culture: Utilize a stable cell line (e.g., HEK293T or Jurkat) co-transfected with a plasmid encoding a GAL4-RORγ ligand-binding domain (LBD) fusion protein and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Plate the cells in a 96-well plate and treat with serial dilutions of the test compounds. Include a known RORγ inverse agonist (e.g., Ursolic Acid) as a positive control and DMSO as a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

-

Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Calculate the percent inhibition of RORγ activity for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding of an inhibitor to the RORγ LBD and its ability to displace a coactivator peptide.

Protocol:

-

Reagents: Use a purified, tagged (e.g., GST- or His-tagged) RORγ LBD, a fluorescently labeled coactivator peptide (e.g., a derivative of SRC1 or RIP140), and a lanthanide-labeled antibody specific for the tag on the LBD.

-

Assay Setup: In a 384-well plate, incubate the RORγ LBD with the test compound for a pre-determined time.

-

Addition of Detection Reagents: Add the mixture of the fluorescently labeled coactivator peptide and the lanthanide-labeled antibody.

-

Incubation: Incubate for 1-2 hours at room temperature to allow for binding equilibrium.

-

Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of coactivator peptide bound to the LBD.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the coactivator peptide.

Human Th17 Cell Differentiation Assay

This cell-based assay evaluates the effect of the inhibitors on the differentiation of primary human T cells into Th17 cells.

Protocol:

-

Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Th17 Polarization: Culture the naïve CD4+ T cells under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cytokine cocktail of TGF-β, IL-6, IL-1β, and IL-23.

-

Compound Treatment: Add serial dilutions of the test compounds at the beginning of the culture period.

-

Culture: Culture the cells for 3-5 days.

-

Analysis of Cytokine Production: Collect the cell culture supernatants and measure the concentration of IL-17A and other relevant cytokines (e.g., IL-17F, IL-22) by ELISA or a multiplex bead-based assay.

-

Flow Cytometry: For a more detailed analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, perform intracellular staining for IL-17A and the transcription factor RORγt and analyze by flow cytometry.

-

Data Analysis: Determine the IC50 values for the inhibition of IL-17A production.

Quantitative Data Summary

The following tables summarize representative data for a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-based RORγ inhibitors.

Table 1: In Vitro Potency of RORγ Inhibitors

| Compound ID | TR-FRET IC50 (nM) | GAL4-RORγ Reporter Assay IC50 (nM) |

| Compound 2 | 0.5 - 5 | 0.75 |

| Compound 3 | 0.5 - 5 | 2.19 |

| Compound 10 | 0.5 - 5 | 0.82 |

| Compound 13 | 0.5 - 5 | 1.61 |

| Ursolic Acid | Not Reported | 99.92 |

Data adapted from J. Med. Chem. 2023, 66, 11, 7355–7373.[3]

Table 2: Inhibition of IL-17A Production in Human PBMCs

| Compound ID | % Reduction in IL-17A+ Cells |

| Compound 2 | 40 - 60% |

| Compound 3 | ~30% |

| Compound 9 | 40 - 60% |

| Compound 10 | 40 - 60% |

| Compound 13 | 40 - 60% |

| Compound 14 | 40 - 60% |

Data interpreted from graphical representations in J. Med. Chem. 2023, 66, 11, 7355–7373.

Conclusion

The synthetic route and protocols detailed herein provide a comprehensive framework for the development and evaluation of novel RORγ inhibitors derived from this compound. The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold represents a promising starting point for the design of potent and selective modulators of the Th17 pathway. The described biological assays are essential for characterizing the activity of these compounds and guiding further optimization efforts in the pursuit of new therapeutics for autoimmune diseases.

References

Application Notes and Protocols for the O-Alkylation of 2-(Methylthio)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the O-alkylation of 2-(methylthio)phenol, a key transformation in the synthesis of various chemical intermediates. The primary method described is the Williamson ether synthesis, which involves the reaction of this compound with an alkyl halide in the presence of a base. This application note includes a general reaction principle, a detailed experimental protocol, and a summary of reaction parameters for different alkylating agents. Additionally, a visual workflow and reaction scheme are provided to facilitate understanding and execution of the protocol.

Introduction

The alkylation of phenols is a fundamental reaction in organic synthesis, leading to the formation of aryl ethers. These products are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. This compound and its O-alkylated derivatives are of particular interest due to their potential biological activity and utility as building blocks in medicinal chemistry. The Williamson ether synthesis is a reliable and widely used method for the O-alkylation of phenols, offering good yields and broad substrate scope.[1][2] This protocol outlines a general and efficient procedure for this transformation.

Reaction Principle

The O-alkylation of this compound via the Williamson ether synthesis proceeds through a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic phenolic hydroxyl group of this compound, forming a more nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether product.[1][3] The choice of base, solvent, and reaction temperature can influence the reaction rate and selectivity between O-alkylation and potential C-alkylation.[3]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the O-alkylation of phenols with various alkyl halides, based on established literature procedures. These conditions are applicable to this compound, although minor optimization may be required for specific substrates.

| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ (1.5) | Acetone | Reflux | 6-12 | >90 |

| Ethyl Bromide | K₂CO₃ (1.5) | DMF | 80 | 4-8 | 85-95 |

| Benzyl Bromide | K₂CO₃ (1.5) | DMF | 90 | 3-6 | ~90[4] |

| Propargyl Bromide | NaH (1.2) | THF | 25-50 | 2-4 | 80-90 |

| Allyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 60 | 3-5 | >90 |

Experimental Protocols

General Protocol for the O-Alkylation of this compound

This protocol describes the benzylation of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.

Materials:

-

This compound

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5 equiv.) to the stirred solution.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equiv.) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 90°C and maintain this temperature with stirring.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with deionized water.

-

Separate the organic layer and wash it sequentially with 1 M NaOH solution, water, and finally with brine.[4]

-